N-(1-phenylcyclohexyl)-3-ethoxypropanamine, commonly referred to as PCEPA, is a designer drug that belongs to the class of substances known as phenylcyclohexylamines. These compounds are structurally related to phencyclidine, a well-known dissociative anesthetic. PCEPA has garnered attention for its psychoactive effects and potential for abuse, prompting investigations into its metabolism, pharmacological properties, and toxicological detection.
PCEPA is classified as a synthetic compound primarily used in research settings. It is a derivative of phencyclidine and is often studied within the context of new psychoactive substances (NPS). The compound has been analyzed for its metabolic pathways and the enzymes involved in its degradation, particularly focusing on the cytochrome P450 enzyme family, which plays a crucial role in drug metabolism.
The synthesis of PCEPA typically involves several steps using established organic synthesis techniques. One common method includes the use of starting materials that undergo various chemical transformations to yield the final product.
The specific synthesis routes can vary slightly depending on the desired purity and yield, but they typically follow similar principles of organic chemistry involving nucleophilic attack and electrophilic substitution.
The molecular structure of PCEPA can be described using standard chemical notation. It features a cyclohexane ring substituted with a phenyl group and an ethoxy group at specific positions.
This structure indicates the presence of both hydrophobic (the cyclohexyl and phenyl groups) and hydrophilic (the ethoxy group) components, which may influence its solubility and interaction with biological systems.
PCEPA undergoes various chemical reactions, particularly when metabolized in biological systems. The primary focus has been on its interaction with cytochrome P450 enzymes, which facilitate its biotransformation.
The metabolic products can vary based on individual enzymatic activity, highlighting the importance of genetic polymorphisms in drug metabolism.
PCEPA's mechanism of action primarily involves its interaction with neurotransmitter systems within the central nervous system.
Understanding these mechanisms is crucial for assessing both therapeutic potential and risks associated with misuse.
PCEPA exhibits several notable physical and chemical properties that are relevant for its characterization and analysis.
PCEPA has primarily been utilized in scientific research rather than clinical applications due to its classification as a designer drug.
The emergence of phencyclidine (PCP) analogs as designer drugs represents a deliberate effort to circumvent controlled substance legislation while retaining psychoactive properties. Following PCP’s scheduling in the 1970s, clandestine chemists exploited its modular structure—comprising a phenyl ring, cyclohexyl ring, and amine moiety—to synthesize novel analogs. Early derivatives like eticyclidine (PCE) were investigated pharmaceutically but abandoned due to unfavorable profiles [6]. By the late 1990s, German forensic laboratories identified N-(1-phenylcyclohexyl)-propanamine (PCPr) and its alkoxy variants (e.g., PCEEA, PCMEA, PCMPA) in illicit seizures [4] [5]. PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine) was proactively synthesized as a reference standard in anticipation of its illicit debut, reflecting law enforcement’s predictive approach to designer drug monitoring [1] [3]. This analog evolution exemplifies structure-activity relationship (SAR) manipulation, where alkyl or alkoxy extensions on the amine side chain aim to modulate receptor affinity and metabolic stability while evading legal restrictions [2].
Table 1: Structural Evolution of Key PCP-Derived Designer Compounds
Compound | R Group | Modification Purpose | First Documented |
---|---|---|---|
Phencyclidine (PCP) | -N(CH₃)₂ | Prototype NMDA antagonist | 1950s (Pharma) |
Eticyclidine (PCE) | -N(H)CH₂CH₃ | Increased potency vs. PCP | 1970s (Illicit) |
PCPr | -N(H)CH₂CH₂CH₃ | Side chain extension; legal circumvention | Late 1990s (Illicit) |
PCMEA | -N(H)CH₂CH₂OCH₃ | Ether linkage; metabolic resistance | Late 1990s (Illicit) |
PCEPA | -N(H)CH₂CH₂CH₂OCH₂CH₃ | Longer alkoxy chain; optimized pharmacokinetics | 2006 (Reference standard) |
PCEPA belongs to the arylcyclohexylamine class, defined by a cyclohexane bridge connecting phenyl and amine substituents. Its core structure confers affinity for the N-Methyl-D-Aspartate (NMDA) receptor’s PCP binding site, a trait shared with PCP and ketamine [2] [6]. The 3-ethoxypropylamine side chain (-O-CH₂-CH₃ at C3) distinguishes it pharmacokinetically:
Table 2: Key Physicochemical Properties of PCEPA
Property | Value | Method/Reference |
---|---|---|
IUPAC Name | N-(3-Ethoxypropyl)-1-phenylcyclohexan-1-amine | [7] |
Molecular Formula | C₁₇H₂₇NO | GC-MS [1] [8] |
Exact Mass | 261.209 g/mol | High-resolution MS [8] |
InChI Key | MUDHHWLZEUJOQU-UHFFFAOYSA-N | SpectraBase [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7